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Compound of Interest

Compound Name: Thiol-PEG3-phosphonic acid

Cat. No.: B611345

This technical support center provides troubleshooting guides, frequently asked questions
(FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists,

and drug development professionals in optimizing polyethylene glycol (PEG) spacer length for
their specific applications.

Section 1: General PEGylation Troubleshooting

This section addresses common issues encountered during the chemical process of attaching
PEG spacers to biomolecules.
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Question

Potential Cause(s)

Recommended Action(s)

Why is my PEGylation reaction

yield low?

1. Suboptimal Reaction pH:
The pH of the reaction buffer is
critical for the reactivity of
specific functional groups. For
example, NHS esters react
efficiently with primary amines
at pH 7-9.[1] 2. Reagent
Instability: PEG reagents can
degrade if not stored or
handled properly. Moisture can
hydrolyze reactive groups like
NHS esters. 3. Steric
Hindrance: The conjugation
site on the biomolecule may be
sterically hindered, preventing
the PEG reagent from
accessing it. 4. Incorrect Buffer
Composition: Some buffer
components (e.g., Tris) contain
primary amines that can
compete with the target
biomolecule for reaction with
NHS-activated PEGs.

1. Optimize pH: Adjust the
reaction buffer pH to the
optimal range for the specific
chemistry being used. For
example, for maleimide-thiol
conjugation, a pH of 6.5-7.5 is
recommended.[1] 2. Use Fresh
Reagents: Ensure PEG
reagents are fresh and have
been stored under the
recommended conditions (e.qg.,
dry, protected from light). 3.
Vary Spacer Length: Use a
longer PEG spacer to
overcome steric hindrance.[2]
4. Buffer Exchange: Perform a
buffer exchange to a non-
reactive buffer (e.g., PBS)

before starting the conjugation.

How do | remove unreacted
PEG and byproducts from my
PEGylated product?

The reaction mixture will
contain the desired PEGylated
product, unreacted
biomolecule, excess PEG
reagent, and reaction

byproducts.

Several chromatography
techniques can be used for
purification: - Size Exclusion
Chromatography (SEC):
Separates molecules based on
their hydrodynamic radius.
PEGylation increases the size
of the biomolecule, allowing for
separation from the smaller,
unreacted components.[3] -
lon Exchange

Chromatography (IEX):
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Separates molecules based on
charge. PEG chains can shield
surface charges on a protein,
altering its elution profile
compared to the un-PEGylated
form.[3] - Hydrophobic
Interaction Chromatography
(HIC): Separates molecules
based on hydrophobicity. PEG
is hydrophilic and can reduce
the overall hydrophobicity of a

molecule.[3]

1. Polydisperse PEG

_ _ 1. Use Monodisperse PEGs:
Reagents: Using polydisperse

Employ discrete PEG
(dPEG®) products which have
a single, defined molecular
weight.[2] 2. Site-Specific

PEG reagents will result in a
heterogeneous product
mixture with varying PEG

chain lengths. 2. Multiple

My PEGylated product is ) ) Conjugation: Utilize site-
Reaction Sites: If the target - ) )

heterogeneous. How can | _ , specific conjugation

) ) biomolecule has multiple )

improve this? techniques to control where

reactive sites (e.g., multiple o
] ] the PEG chain is attached.
lysine residues for NHS ester ) ) ] )
. . This can involve introducing a
chemistry), a mixture of ) )
o unique reactive handle (e.g., a
products with different ) ) )
) cysteine residue) or using
numbers of PEG chains )
] enzymatic methods.[4]
attached will be formed.

Section 2: Optimizing PEG Spacers for Antibody-
Drug Conjugates (ADCs)

The linker, including the PEG spacer, is a critical component of an ADC, influencing its stability,
solubility, pharmacokinetics, and efficacy.
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Question

Potential Cause(s)

Recommended Action(s)

My ADC is aggregating. What

can | do?

Hydrophobicity: Many cytotoxic
payloads are hydrophobic.
When conjugated to an
antibody, they can increase the
overall hydrophobicity of the
ADC, leading to aggregation.
[5][6] This is especially
problematic at high drug-to-
antibody ratios (DAR).

Incorporate a Hydrophilic PEG
Spacer: PEG is hydrophilic
and can counteract the
hydrophobicity of the payload,
improving the solubility and
reducing aggregation of the
ADC.[5][6] Both linear and
branched PEG linkers can be

effective.[7]

The in vivo efficacy of my ADC
is poor despite good in vitro

potency.

1. Rapid Clearance: The ADC
may be cleared from
circulation too quickly,
preventing it from reaching the
tumor site. This can be
exacerbated by aggregation
and non-specific uptake by the
liver.[7] 2. Premature Payload
Release: The linker may be
unstable in circulation, leading
to the premature release of the
cytotoxic payload before the

ADC reaches the target cells.

1. Optimize PEG Length for
Pharmacokinetics: Increasing
the PEG spacer length can
increase the hydrodynamic
size of the ADC, reduce
clearance, and prolong its
circulation half-life.[7] A PEGS8
or larger has been shown to
improve pharmacokinetic
profiles.[8] 2. Enhance Linker
Stability: The choice of linker
chemistry is crucial for stability.
Ensure the linker is designed
to be stable in the bloodstream
and release the payload only
after internalization into the

target cell.

I'm observing a lower than
expected Drug-to-Antibody
Ratio (DAR).

1. Steric Hindrance: A short
PEG spacer may not be long
enough to overcome steric
hindrance, preventing the
drug-linker from efficiently
conjugating to the antibody.[9]
2. Hydrophobicity of Drug-
Linker: A very hydrophobic

drug-linker may have poor

1. Vary PEG Spacer Length:
Systematically test a range of
PEG spacer lengths.
Intermediate lengths (e.qg.,
PEG6, PEG8, PEG12) have
been shown to sometimes
yield higher DARs than very
short or very long spacers.[9]

2. Improve Solubility: The
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solubility in the aqueous inclusion of a PEG spacer in
conjugation buffer, leading to the drug-linker can improve its
inefficient reaction.[9] solubility, facilitating a more

efficient conjugation reaction.

[9]

Data Presentation: Impact of PEG Spacer Length on
ADC Properties
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Impact on Impact on In
. Impact on
PEG Spacer Drug-to- Vitro .
) . o Pharmacokinet Reference(s)
Length Antibody Ratio  Cytotoxicity .
ics (Clearance)
(DAR) (1C50)
Can be variable
and lower with
] Potency can be )
hydrophobic . Higher clearance
igh, bu
No PEG payloads due to J ) rates are often [8][10]
_ formulation can
aggregation and ) observed.
. be challenging.
poor solubility of
the drug-linker.
Often allows for
higher and more
consistent DAR. Generally
Short (PEG2 - A PEG2 spacer associated with Clearance rates [O1[10]
PEG4) was found to be high in vitro can still be high.
optimal in one potency.
study for efficient
conjugation.[9]
Clearance rates
Can provide a are significantly
good balance, reduced,
] leading to high Potent approaching that
Intermediate S
DAR. PEG8 and cytotoxicity is of the naked [81[9][10]
(PEGS6 - PEG12) o _
PEG12 are maintained. antibody,
commonly used. particularly with
[9] PEGS8 and larger.
8]
May lead to a
) May show a ]
decrease in DAR ) Provides the
) slight decrease o
due to increased ] most significant
Long (PEG24) in potency [8][10]

steric hindrance

compared to

extension of in

during ) vivo half-life.
shorter linkers.
conjugation.[9]
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Experimental Protocol: Determination of Drug-to-
Antibody Ratio (DAR) by UV/Vis Spectroscopy

This protocol provides a basic method for determining the average DAR of an ADC.

Principle: The Beer-Lambert law is used to calculate the concentrations of the antibody and the
conjugated drug by measuring the absorbance of the ADC solution at two different
wavelengths. The DAR is then calculated from the molar ratio of the drug to the antibody.[11]
[12]

Materials:

ADC sample

e Unconjugated (naked) antibody

e Free drug molecule

e Phosphate-buffered saline (PBS) or other suitable buffer
o UV/Vis spectrophotometer

e Cuvettes

Procedure:

o Determine Extinction Coefficients:

o Measure the absorbance of a known concentration of the naked antibody at 280 nm
(AAD,280) and at the wavelength of maximum absorbance of the drug (Amax,drug)
(AAb,Amax). Calculate the extinction coefficient of the antibody at both wavelengths
(eAb,280 and eAb,Amax).

o Measure the absorbance of a known concentration of the free drug at 280 nm (Adrug,280)
and at its Amax,drug (Adrug,Amax). Calculate the extinction coefficient of the drug at both
wavelengths (edrug,280 and edrug,Amax).

e Measure ADC Absorbance:
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o Prepare a solution of the ADC in buffer.

o Measure the absorbance of the ADC solution at 280 nm (AADC,280) and Amax,drug
(AADC,Amax).

e Calculate Concentrations:

o The concentrations of the antibody (CAb) and the drug (Cdrug) in the ADC sample can be
calculated using the following simultaneous equations:

» AADC,280 = (¢Ab,280 * CAb) + (edrug,280 * Cdrug)
» AADC,Amax = (¢Ab,Amax * CAb) + (edrug,Amax * Cdrug)
e Calculate DAR:
o DAR = Cdrug / CAb

Note: This method assumes that the extinction coefficients of the antibody and the drug do not
change upon conjugation. It is also sensitive to the presence of free, unconjugated drug in the
sample, which can lead to an overestimation of the DAR.[12] Purification of the ADC prior to
measurement is recommended. More advanced techniques like Hydrophobic Interaction
Chromatography (HIC) or Mass Spectrometry (MS) can provide information on the distribution
of different drug-loaded species.[11]

Visualization: ADC Structure and the Role of the PEG
Spacer
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Antibody-Drug Conjugate (ADC)

Drug-Linker

Improves Solubility
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Click to download full resolution via product page
Caption: Structure of an ADC highlighting the role of the PEG spacer in the linker.

Section 3: Optimizing PEG Spacers for PROTACs

The linker in a Proteolysis Targeting Chimera (PROTAC) is not just a spacer; its length and
composition are critical for the formation of a stable and productive ternary complex between
the target protein and the E3 ligase, which is essential for target protein degradation.[13][14]
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Question

Potential Cause(s)

Recommended Action(s)

I'm observing a "hook effect"
with my PROTAC (decreased
degradation at high

concentrations).

At high concentrations, the
PROTAC can form binary
complexes (PROTAC-Target or
PROTAC-E3 ligase) instead of
the productive ternary complex
(Target-PROTAC-E3 ligase),
which inhibits degradation.[13]

1. Perform a Wide Dose-
Response: Test your PROTAC
over a broad concentration
range to identify the optimal
degradation window and
observe the characteristic bell-
shaped curve of the hook
effect.[13] 2. Test Lower
Concentrations: Focus on the
nanomolar to low micromolar
range to find the "sweet spot”
for maximal degradation.[13] 3.
Enhance Cooperativity: Design
PROTACS that promote
positive cooperativity in ternary
complex formation, which can
stabilize the ternary complex

over the binary ones.[13]

My PROTAC is not degrading

the target protein.

1. Poor Cell Permeability:
PROTACS are often large
molecules and may not
efficiently cross the cell
membrane.[13] 2. Suboptimal
Linker Length: The linker may
be too short, causing steric
hindrance, or too long, failing
to bring the target and E3
ligase into productive
proximity.[14] 3. Lack of
Ternary Complex Formation:
The specific geometry imposed
by the linker may not be
conducive to the formation of a
stable ternary complex. 4. Low

E3 Ligase Expression: The

1. Improve Physicochemical
Properties: Modify the linker to
improve properties like
solubility and cell permeability.
PEG linkers can improve
solubility.[14] 2. Systematically
Vary Linker Length: Synthesize
and test a series of PROTACs
with varying PEG spacer
lengths (e.g., PEG2 to PEGSG).
[14] 3. Change Linker
Attachment Points: Modify
where the linker is attached to
the target-binding ligand or the
E3 ligase ligand. 4. Verify E3
Ligase Expression: Confirm

that your cell line expresses
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chosen cell line may not the necessary E3 ligase (e.g.,
express sufficient levels of the Cereblon or VHL) using
recruited E3 ligase.[15] Western Blot or qPCR.[15]

Modify the Linker: The length
and composition of the linker
can influence the conformation

The PROTAC may be of the ternary complex and
My PROTAC shows off-target

degrading proteins other than which proteins are presented
effects.

the intended target. for ubiquitination.
Systematically varying the
linker can improve selectivity.
[13]

Data Presentation: Impact of PEG Spacer Length on
PROTAC Efficacy (BRD4 Degradation)
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Linker

. DC50 (nM) Dmax (%) Reference(s)

Composition
Thalidomide-O-PEG2- ) )

) ] Less Effective Lower Degradation [13]
Acid-BRD4 Ligand
Thalidomide-O-PEG3-

_ _ ~50 nM ~90% [16]
Acid-BRD4 Ligand
Thalidomide-O-PEG4-

_ . ~25 nM >95% [16]
Acid-BRD4 Ligand
Thalidomide-O-PEG5-

) ] ~10 nM >95% [13]
Acid-BRD4 Ligand
Thalidomide-O-PEG6-

~30 nM ~90% [16]

Acid-BRD4 Ligand

Note: Data is
illustrative and
compiled from various
sources. DC50 (half-
maximal degradation
concentration) and
Dmax (maximum
degradation) values
are cell-line
dependent.[16] A clear
trend emerges
indicating that a PEG5
linker represents an
optimal length for
potent degradation of
BRD4 in many
systems.[13]

Experimental Protocol: Western Blot Analysis of

PROTAC-Mediated Protein Degradation
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This protocol outlines the steps to quantify the degradation of a target protein in cultured cells
treated with a PROTAC.

Materials:

» Cell line expressing the target protein and the relevant E3 ligase (e.g., HeLa, THP-1).[17]
 PROTAC stock solution (in DMSO).

e Vehicle control (DMSO).

e Cell culture medium and supplements.

¢ RIPA buffer with protease and phosphatase inhibitors.

o BCA or Bradford protein assay Kit.

o SDS-PAGE gels, running and transfer buffers.

o PVDF or nitrocellulose membrane.

» Blocking buffer (e.g., 5% non-fat milk or BSAin TBST).

o Primary antibodies (against target protein and a loading control like GAPDH or a-tubulin).
o HRP-conjugated secondary antibody.

o ECL substrate and imaging system.

Procedure:

o Cell Seeding and Treatment:

o Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic
growth phase at the time of lysis (typically 70-80% confluent).

o Allow cells to adhere for 24 hours.
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o Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 2, 4, 8, 24
hours). Include a vehicle control.[13]

e Cell Lysis:

Wash cells with ice-cold PBS.

[¢]

[e]

Lyse the cells in RIPA buffer.

Incubate on ice for 30 minutes.

(¢]

[¢]

Centrifuge to pellet cell debris and collect the supernatant (protein lysate).[17]

e Protein Quantification:

o Determine the protein concentration of each lysate using a BCA or Bradford assay.[17]

e SDS-PAGE and Transfer:

[¢]

Normalize protein concentrations for all samples.

o

Prepare samples with Laemmli buffer and boil at 95°C for 5-10 minutes.

[e]

Load equal amounts of protein (e.g., 20-30 pg) per lane and run the SDS-PAGE gel.

o

Transfer the separated proteins to a membrane.[17]

e Immunoblotting:

o Block the membrane for 1 hour at room temperature.

o Incubate the membrane with the primary antibody against the target protein overnight at
4°C.

o Wash the membrane with TBST.

o Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

o Wash the membrane with TBST.[17]
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o Detection and Analysis:

Apply ECL substrate and capture the chemiluminescent signal.

o

[¢]

Quantify band intensities using densitometry software (e.g., ImageJ).

[¢]

Normalize the target protein band intensity to the loading control.

Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot
this against the PROTAC concentration to determine DC50 and Dmax values.[14]

[e]

Visualization: PROTAC Mechanism of Action
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PROTAC-Mediated Protein Degradation
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Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Section 4: Optimizing PEG Spacers for Nanoparticle
Surface Modification

PEGylating nanoparticles (NPs) is a common strategy to improve their stability, prolong
circulation time, and enhance drug delivery. The length and density of the PEG chains are key
parameters to optimize.[18][19]
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Troubleshooting Guide & FAQs
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Question

Potential Cause(s)

Recommended Action(s)

My PEGylated nanoparticles
are being rapidly cleared by
the immune system (e.g., high

liver uptake).

Insufficient PEG Shielding: The
PEG density or length on the
nanoparticle surface may be
insufficient to create a "stealth"
layer that effectively prevents
opsonization (binding of serum
proteins) and subsequent
uptake by macrophages of the
reticuloendothelial system
(RES).[18][20]

1. Increase PEG Density:
Increase the amount of PEG
reagent used in the
conjugation reaction to achieve
a "brush" conformation, which
provides better shielding than
a "mushroom" conformation.
[21] 2. Increase PEG
Molecular Weight: Use a
longer PEG chain (e.g., 5 kDa
vs. 2 kDa) to create a thicker
hydrophilic layer, which can
further reduce protein
adsorption and macrophage
uptake.[18][20]

The cellular uptake of my

targeted nanoparticles is low.

1. Steric Hindrance from PEG:
The PEG layer, while providing
stealth properties, can also
sterically hinder the interaction
of targeting ligands (e.g.,
antibodies, aptamers) on the
NP surface with their receptors
on target cells.[12] 2. PEG
Length Mismatch: The optimal
PEG length for targeting can
be cell-type dependent. A
linker that is too short may not
extend the targeting ligand
beyond the PEG stealth layer,
while one that is too long may
have excessive flexibility,

reducing binding efficiency.

1. Optimize PEG Spacer
Length for Targeting: This is a
critical trade-off. A systematic
evaluation of different PEG
spacer lengths is necessary to
find the optimal balance
between stealth properties and
targeting efficiency. For some
cell lines, shorter PEGs (e.qg.,
0.65 kDa) show better
targeting, while for others,
longer PEGs (e.g., 5 kDa) are
required.[22][23] 2. Control
PEG Density: A very dense
PEG layer can inhibit targeting.
It may be necessary to
optimize the ratio of shielding
PEG to ligand-conjugated PEG

on the nanopatrticle surface.
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My PEGylated nanoparticles
are unstable and aggregate in

biological media.

Incomplete PEG Coverage: If
the PEGylation is not uniform
or dense enough, hydrophobic
patches of the nanoparticle
core may be exposed, leading
to aggregation in the presence
of salts and proteins in
biological fluids.[21]

Confirm PEGylation Density:
Use characterization
techniques like zeta potential
measurements to confirm
successful PEGylation. A near-
neutral surface charge is
indicative of good PEG
coverage.[21] Increase the
PEG-to-nanoparticle ratio
during synthesis to ensure

complete surface coverage.

Data Presentation: Impact of PEG Spacer Length on
Nanoparticle Properties
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Impact on Impact on Impact on
PEG Length .
(MW) Protein Macrophage Cellular Reference(s)
Adsorption Uptake Targeting
) ) Can result in the
Higher protein Less pronounced ] )
) highest targeting
adsorption "stealth" effect, o )
0.65 kDa ) ) efficiency in [22][23]
compared to leading to higher ,
some cell lines
longer PEGs. uptake.
(e.g., DC2.4).
Targeting
o efficiency is
) Significantly )
Reduced protein highly dependent
2 kDa ) reduced uptake [22][23]
adsorption. on the cell type
by macrophages. )
and targeting
ligand.
) Required for
Provides the » )
] specific targeting
most effective ) ]
in some primary
"stealth”
] ) cells (e.g.,
Lowest protein properties,
5 kDa ] ] BMDCs). Can [22][23]
adsorption. leading to the ]
sometimes

lowest
macrophage

uptake.

reduce targeting
due to steric

hindrance.

Experimental Protocol: In Vitro Cellular Uptake of
Nanoparticles by Flow Cytometry

This protocol describes a method to quantify the uptake of fluorescently labeled nanoparticles

by a specific cell population.

Materials:

o Fluorescently labeled nanoparticles (with varying PEG spacer lengths).

o Target cell line (e.g., cancer cells, immune cells).
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Control (unlabeled) nanopatrticles.

Complete cell culture medium.

Phosphate-buffered saline (PBS).

Trypsin-EDTA (for adherent cells).

Flow cytometer.
Procedure:
o Cell Seeding:
o Seed cells in a multi-well plate and allow them to adhere and grow for 24 hours.
» Nanoparticle Treatment:

o Prepare dilutions of your fluorescently labeled nanoparticles (with different PEG lengths) in
complete cell culture medium.

o Aspirate the old medium from the cells and add the nanoparticle-containing medium.
Include a control group of cells treated with medium only (no nanopatrticles) and cells
treated with unlabeled nanoparticles.

o Incubate the cells for a defined period (e.g., 2, 4, or 24 hours) at 37°C.
e Cell Harvesting:

o Adherent cells: Wash the cells three times with ice-cold PBS to remove non-internalized
nanoparticles. Detach the cells using Trypsin-EDTA, then neutralize with complete
medium.

o Suspension cells: Transfer the cells to tubes.

o Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in
cold PBS. Repeat the wash step twice.
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e Flow Cytometry Analysis:

o

Resuspend the final cell pellet in flow cytometry buffer (e.g., PBS with 1% BSA).

[¢]

Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the
appropriate channel for your fluorophore.

[¢]

Gate on the live cell population using forward and side scatter.

o

Record the mean fluorescence intensity (MFI) for each sample.
o Data Analysis:

o Subtract the MFI of the control (untreated) cells from the MFI of the nanoparticle-treated
cells.

o Compare the MFI values for nanoparticles with different PEG spacer lengths to determine
the effect of PEG length on cellular uptake.

Visualization: PEG Spacer Length and Nanoparticle-Cell
Interaction
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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